molecular formula C21H26N4O2S2 B276243 Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276243
M. Wt: 430.6 g/mol
InChI Key: IREMZEYWEHDIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. TAK-659 has shown promise in preclinical studies, and its mechanism of action has been well characterized.

Mechanism of Action

Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate inhibits the activity of the protein kinase BTK by binding to its active site. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of cancer and autoimmune diseases. By inhibiting BTK, Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate disrupts this signaling pathway and induces apoptosis in cancer cells and inhibits the proliferation of autoimmune cells.
Biochemical and Physiological Effects:
Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit the proliferation of autoimmune cells. In preclinical studies, Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to be effective against a wide range of cancers, including lymphoma, leukemia, and multiple myeloma. Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to be effective against autoimmune diseases, including rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its potent inhibitory activity against BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has some limitations in lab experiments. For example, Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has limited solubility in water, which can make it difficult to administer in vivo. Additionally, Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is the development of more potent and selective inhibitors of BTK. Another area of research is the investigation of the potential use of Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to investigate the safety and efficacy of Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in clinical trials.

Synthesis Methods

The synthesis of Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the reaction of 2-aminobenzothiophene with ethyl chloroformate, the reaction of the resulting product with piperazine and pyridine, and the reaction of the final product with thiourea. The synthesis method has been optimized to produce high yields of Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with good purity.

Scientific Research Applications

Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. Preclinical studies have shown that Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of cancer and autoimmune diseases. Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit the proliferation of autoimmune cells.

properties

Molecular Formula

C21H26N4O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

ethyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N4O2S2/c1-2-27-20(26)18-15-7-3-4-8-16(15)29-19(18)23-21(28)25-13-11-24(12-14-25)17-9-5-6-10-22-17/h5-6,9-10H,2-4,7-8,11-14H2,1H3,(H,23,28)

InChI Key

IREMZEYWEHDIGP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.